(2S)-1-Amino-2-ethylcyclopropane-1-carboxylic acid
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Overview
Description
(2S)-1-Amino-2-ethylcyclopropane-1-carboxylic acid is a chiral amino acid derivative with a unique cyclopropane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Amino-2-ethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by amination and carboxylation steps. One common method includes the use of ethyl diazoacetate and an appropriate alkene to form the cyclopropane ring, followed by subsequent functional group transformations to introduce the amino and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using flow chemistry techniques to ensure high yield and purity. The use of chiral catalysts and enantioselective synthesis methods is crucial to obtain the desired (2S) enantiomer.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-Amino-2-ethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amino acids or amides.
Scientific Research Applications
(2S)-1-Amino-2-ethylcyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (2S)-1-Amino-2-ethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring imparts rigidity to the molecule, influencing its binding affinity and specificity. The amino and carboxylic acid groups facilitate interactions with active sites of enzymes, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-Amino-3-methylbutanoic acid: Another chiral amino acid with a branched side chain.
(2S)-2-Amino-4-methylpentanoic acid: Similar structure but with a longer side chain.
Uniqueness
(2S)-1-Amino-2-ethylcyclopropane-1-carboxylic acid is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties compared to other amino acids. This uniqueness makes it valuable in the design of novel compounds with specific biological activities.
Properties
CAS No. |
259254-47-2 |
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Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
(2S)-1-amino-2-ethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-2-4-3-6(4,7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-,6?/m0/s1 |
InChI Key |
RLHIWMRQDUCBDO-VKZKZBKNSA-N |
Isomeric SMILES |
CC[C@H]1CC1(C(=O)O)N |
Canonical SMILES |
CCC1CC1(C(=O)O)N |
Origin of Product |
United States |
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